Epiasarinin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(3R,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20-/m0/s1 |
InChI Key |
PEYUIKBAABKQKQ-FEBSWUBLSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 |
Synonyms |
epiasarinin |
Origin of Product |
United States |
Natural Occurrence and Ecological Context of Epiasarinin
Phytogeographical Distribution of Epiasarinin-Producing Plant Species
Geographic Localization of Relevant Plant Taxa
The geographical distribution of plant species known to produce this compound is widespread, with a notable concentration in tropical and subtropical regions. ck12.org These areas provide the climatic and soil conditions conducive to the growth of the plant families that synthesize this compound. For instance, plant species containing this compound are found in various parts of Asia, including Sri Lanka and India, as well as in the Americas. open.ac.ukresearchgate.net The specific habitats range from humid forests to more arid regions, indicating a degree of adaptability among the producing plant species. tropicos.org The distribution is not uniform, with certain phytogeographical regions, such as the Indo-Malaysian subkingdom, showing a higher prevalence of endemic species that may contain such lignans (B1203133). researchgate.net
The study of phytogeography, which examines the geographic distribution of plant species, helps in understanding the historical and ecological factors that have shaped the current dispersal of this compound-producing plants. slideshare.netkrishnathcollege.ac.in Factors such as continental drift, climate change, and migration routes have all played a role in the localization of these plant taxa. researchgate.netslideshare.net
Specific Plant Families and Genera Known to Contain this compound
This compound has been identified in a variety of plant families and genera. While the list is not exhaustive, some of the key plant families include:
Lauraceae : This family, which includes the genus Alseodaphne, has been shown to contain this compound. For example, it has been isolated from Alseodaphne semicarpifolia. open.ac.uk
Magnoliaceae : The compound has been reported in Magnolia coco, a member of this family. nih.gov
Piperaceae : Various species within the Piper genus are known to produce related lignans and their precursors. For instance, Piper mikanianum is a known source of safrole, a precursor for the synthesis of this compound. redalyc.orgunesp.br
Rutaceae : The family Rutaceae, with genera like Acronychia, has been investigated for insecticidal compounds, and related lignans have been identified. open.ac.uk
Celastraceae : Plants in this family, such as Pleurostylia opposita, have been studied for their chemical constituents, including various natural products. open.ac.uk
Meliaceae : The Meliaceae family, with genera like Walsura, is another group where insecticidal compounds have been explored. open.ac.uk
A broader look at plant families reveals that many of those known for producing a rich diversity of secondary metabolites, such as Asteraceae, Fabaceae, and Solanaceae, are distributed globally and often thrive in tropical and subtropical climates. ck12.orglibretexts.org
Intraspecies and Interspecies Variation in this compound Content
Factors Influencing Accumulation Levels within Plant Tissues
The concentration of this compound and other secondary metabolites within a plant is not static. It is influenced by a complex interplay of genetic and environmental factors. d-nb.info These factors can cause significant variations in the accumulation of the compound in different parts of the plant, such as leaves, stems, roots, and seeds.
Environmental factors play a crucial role. These include:
Seasonality: The time of year can significantly affect the chemical composition of a plant. For example, studies on Piper mikanianum have shown that the yield of essential oils and the concentration of precursors like safrole vary between seasons. redalyc.orgunesp.br
Light Intensity: The amount and quality of light can influence the biosynthetic pathways leading to the production of lignans.
Temperature: Temperature fluctuations can impact enzymatic activity and, consequently, the synthesis of secondary metabolites. d-nb.info
Water Availability: Drought or excessive water can induce stress responses in plants, often leading to an altered production of chemical compounds. d-nb.info
Developmental stage of the plant is another critical factor. The concentration of certain compounds can vary depending on whether the plant is in a vegetative or reproductive stage.
Chemovariation and Phenotypic Expression of this compound
Chemovariation, or the variation in the chemical constituents of a plant, is a common phenomenon. Within a single species, individual plants collected from different geographical locations can exhibit different chemical profiles. This variation can be attributed to genetic differences and adaptation to local environmental conditions. For example, different populations of Piper mikanianum from various locations in Brazil have shown differences in their essential oil composition. unesp.br
This chemical diversity can also be linked to the plant's phenotype, or its observable characteristics. The presence and concentration of this compound and related compounds can influence the plant's interactions with its environment, such as its resistance to pests and diseases. The stereochemistry of lignans, including this compound, is often lineage-specific and is closely associated with their biological activities. oup.com
Proposed Ecological Functions and Interactions Mediated by this compound
Lignans like this compound are believed to play significant roles in the ecological interactions of the plants that produce them. While the precise functions are still under investigation, several hypotheses have been put forward.
One of the most prominent proposed roles is in plant defense . Lignans can act as:
Insecticides: this compound and related compounds have demonstrated insecticidal properties. For example, sesamin (B1680957), a stereoisomer of this compound, was identified as an insecticidal component in Alseodaphne semicarpifolia. open.ac.uk
Antifeedants: The presence of these compounds can deter herbivores from feeding on the plant.
Antimicrobials: Lignans may protect the plant from pathogenic fungi and bacteria.
Another potential ecological function is allelopathy , where a plant releases chemicals that inhibit the growth of neighboring plants. Furofuran lignans have been shown to affect plant growth, suggesting a possible role in mediating plant-plant competition. oup.com
Furthermore, the stereochemistry of lignans appears to be crucial for their biological activity. oup.com This suggests a co-evolutionary relationship between plants and the organisms they interact with, where the specific three-dimensional structure of a compound like this compound is critical for its ecological function. The study of these interactions is essential for understanding the complex chemical ecology of plant life.
Role in Plant-Herbivore and Plant-Pathogen Interactions
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. scielo.org.mx this compound, as a secondary metabolite, is an integral part of these defense strategies.
Defense against Herbivores:
Lignans, including this compound, often exhibit insecticidal properties. soton.ac.uk Research has demonstrated the insecticidal activity of compounds structurally related to this compound. For instance, studies have shown that certain furofuran lignans can inhibit the growth of insects like Drosophila melanogaster. soton.ac.uk While direct studies on the insecticidal effects of pure this compound are not extensively detailed in the provided results, its presence in plants known for their insect-repelling properties suggests a defensive role. open.ac.uk The production of such compounds is a key component of the co-evolutionary "arms race" between plants and the insects that feed on them. scielo.org.mx
Defense against Pathogens:
The interaction between plants and pathogens is a complex battle for survival. researchgate.net Plants utilize a variety of chemical compounds to inhibit the growth and spread of microbial invaders. mdpi.com Lignans are recognized for their antifungal and antimicrobial activities. iisc.ac.inacademicjournals.org For example, an extract from Asarum sieboldii, a known source of this compound, was found to inhibit the growth of the fungus Mortierelia alpina. chemfaces.comresearchgate.net This suggests that this compound contributes to the plant's ability to resist fungal infections. The production of such antifungal agents is a critical component of a plant's immune response, which can be triggered by the recognition of pathogen-associated molecular patterns. mdpi.commedicine.dp.ua
Table 1: Documented Biological Activities Related to Plant Defense
| Plant Source | Compound/Extract | Target Organism | Observed Effect | Citation |
|---|---|---|---|---|
| Asarum sieboldii | Extract containing (-)-asarinin (B1665185) and (-)-epiasarinin | Mortierelia alpina (fungus) | Inhibition of mycelial growth | chemfaces.comresearchgate.net |
| Fagara fargesii | Furofuran lignan (B3055560) | Drosophila melanogaster (insect) | Growth inhibition | soton.ac.uk |
Involvement in Allelopathic Phenomena
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. utrgv.eduusamv.ro These chemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. usamv.ro
This compound is considered an allelochemical. usamv.ro The release of such compounds from plants can occur through various mechanisms, including root exudation, leaching from leaves, and the decomposition of plant residues. nih.gov These compounds can then affect neighboring plants by interfering with germination and seedling growth. nih.gov
Table 2: Examples of Plants with Known Allelopathic Potential Containing Lignans
| Plant Genus/Species | Significance | Citation |
|---|---|---|
| Piper spp. | Known to produce a diverse array of secondary metabolites, including lignans, and have been investigated for their allelopathic interactions. | unesp.brresearchgate.netredalyc.org |
| Asarum sieboldii | A source of this compound and other lignans, with extracts showing inhibitory effects on fungal growth, suggesting a role in inter-species chemical interactions. | chemfaces.comresearchgate.net |
Contribution to Plant Adaptation and Environmental Stress Responses
Plants are constantly subjected to a variety of environmental stresses, both biotic (e.g., herbivores, pathogens) and abiotic (e.g., drought, extreme temperatures, UV radiation). mdpi.comnih.gov Their ability to adapt and respond to these stressors is crucial for survival. The production of secondary metabolites like this compound is a key component of these adaptive strategies. nih.gov
The synthesis of these compounds is part of a complex signaling network within the plant that is activated in response to stress. nib.si These responses can involve changes in gene expression and the activation of various defense pathways. frontiersin.org For example, the presence of herbivores or pathogens can trigger the production of defensive compounds like lignans. grc.orgnih.govf1000research.com
Biosynthetic Pathways and Molecular Regulation of Epiasarinin
Elucidation of Precursor Building Blocks for Epiasarinin Biosynthesis
The journey to synthesizing this compound begins with fundamental building blocks derived from primary metabolism. The phenylpropanoid pathway serves as the foundational route, providing the necessary precursors for lignan (B3055560) biosynthesis. nih.gov
Isotopic Labeling Studies for Pathway Tracing
Isotopic labeling has been a crucial technique in elucidating the biosynthetic pathways of lignans (B1203133). By feeding plants or cell cultures with labeled precursors, researchers can trace the incorporation of these labels into the final lignan products. For instance, studies using 13C-labeled phenylalanine have been instrumental in tracking the flow of carbon through the phenylpropanoid pathway into lignin (B12514952) and lignan structures. nih.gov While direct isotopic labeling studies specifically for this compound are not extensively detailed in the available literature, the general principles established for lignan biosynthesis are applicable. These studies have confirmed that lignans, as a class, are derived from the dimerization of two phenylpropanoid units. nsf.gov
Identification of Early Metabolic Intermediates in Lignan Biosynthesis
The biosynthesis of lignans commences with the amino acid phenylalanine, which is converted to cinnamic acid. nih.govmdpi.com A series of enzymatic reactions, including hydroxylations and methylations, then transform cinnamic acid into various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. nih.govmdpi.com These intermediates are then activated to their corresponding CoA esters and subsequently reduced to form monolignols, the primary building blocks for lignan and lignin biosynthesis. mdpi.com Coniferyl alcohol is a key monolignol that serves as a direct precursor for many lignans, including the pinoresinol (B1678388) core structure from which this compound is derived. nih.govarkat-usa.org The general lignan pathway proceeds through the formation of pinoresinol, which can then be further metabolized to other lignans. nsf.govarkat-usa.org
Enzymatic Machinery of this compound Biosynthesis
The conversion of monolignols into the complex structure of this compound is orchestrated by a suite of specific enzymes. These enzymes catalyze key reactions, including oxidative coupling and stereochemical control.
Characterization of Key Biosynthetic Enzymes (e.g., dirigent proteins, reductases, oxidases, methyltransferases)
Dirigent Proteins (DIRs): These proteins are critical for controlling the stereochemistry of the initial coupling of two monolignol radicals. wikipedia.orgnih.gov In the absence of DIRs, the oxidative coupling of coniferyl alcohol results in a racemic mixture of products. wikipedia.org However, in the presence of a specific DIR, the reaction is directed to form a particular stereoisomer, such as (+)-pinoresinol or (-)-pinoresinol. nih.gov The stereochemistry of the initial pinoresinol is crucial as it determines the stereochemical configuration of downstream lignans. oup.com this compound is a diastereoisomer of sesamin (B1680957) and asarinin (B95023), and its specific stereochemistry is therefore dependent on the initial DIR-mediated coupling and subsequent enzymatic modifications. soton.ac.uk
Reductases: Following the formation of the initial furofuran lignan, reductases play a role in modifying the structure. Pinoresinol-lariciresinol reductases (PLRs), for example, are involved in the conversion of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356) in many lignan pathways. mdpi.com While the direct involvement of specific reductases in the this compound pathway from its immediate precursor is a subject for further research, their role in the broader lignan biosynthetic network is well-established.
Oxidases (Cytochrome P450 monooxygenases): Cytochrome P450 enzymes (CYPs) are heavily involved in the modification of the lignan skeleton. For instance, in the biosynthesis of related lignans in Sesamum species, CYP81Q enzymes catalyze the formation of the methylenedioxy bridge, a characteristic feature of compounds like sesamin. oup.comoup.com It is plausible that a similar P450-dependent mechanism is involved in the formation of the methylenedioxy groups present in this compound. Research on Sesamum alatum has identified CYP81Q3 as an enzyme that specifically catalyzes the formation of a methylenedioxy bridge in (+)-epipinoresinol to produce (+)-pluviatilol, a putative intermediate in the biosynthesis of other lignans. oup.com
Methyltransferases: These enzymes are responsible for the methylation of hydroxyl groups on the aromatic rings of the lignan precursors. Caffeic acid O-methyltransferase (COMT) is a key enzyme in the phenylpropanoid pathway that converts caffeic acid to ferulic acid, a precursor to coniferyl alcohol. nih.gov
Gene Cloning and Heterologous Expression of this compound Biosynthetic Genes
The identification and characterization of the genes encoding these biosynthetic enzymes are often achieved through gene cloning and heterologous expression. nih.govabcam.com This involves isolating the candidate gene from the plant of interest and expressing it in a host organism, such as yeast or E. coli, that does not natively produce the compound. nih.govnih.gov This allows researchers to study the function of a single enzyme in a controlled environment. For example, the genes for various dirigent proteins and cytochrome P450s involved in lignan biosynthesis have been successfully cloned and their functions verified through heterologous expression systems. oup.commdpi.com This approach has been pivotal in elucidating the roles of specific enzymes in the biosynthesis of various lignans and is a key strategy for potentially identifying the complete set of genes required for this compound production. wisc.edu
Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at the molecular level to ensure it occurs in the correct tissues, at the appropriate developmental stage, and in response to specific environmental cues. This regulation occurs at both the transcriptional and post-transcriptional levels.
The biosynthesis of lignans is often regulated at the transcriptional level, where the expression of biosynthetic genes is controlled by transcription factors. frontiersin.orgnih.gov Families of transcription factors such as MYB and NAC have been shown to regulate genes in the phenylpropanoid and lignin biosynthetic pathways, which share early steps with lignan biosynthesis. frontiersin.orgnih.gov These transcription factors can act as master switches, coordinating the expression of multiple genes in the pathway. nih.gov For example, certain MYB transcription factors directly activate the promoters of lignin biosynthetic genes. nih.gov It is likely that similar transcriptional control mechanisms are in place for the this compound pathway.
Promoter Analysis and Transcription Factor Identification
The biosynthesis of lignans, including this compound, is initiated from the general phenylpropanoid pathway, which converts phenylalanine into various phenolic compounds. The specific genes encoding the enzymes for the latter, more specific steps of lignan biosynthesis are controlled by promoter regions that contain binding sites for various transcription factors (TFs). mdpi.com While direct promoter analysis of this compound-specific biosynthetic genes is not extensively documented, research on related lignan and phenylpropanoid pathways provides significant insights.
Promoters of genes involved in the biosynthesis of monolignols, the precursors to lignans, contain cis-regulatory elements that respond to hormones, developmental signals, and environmental stress. mdpi.com Key transcription factor families that have been identified to regulate the phenylpropanoid and lignan biosynthetic pathways include MYB (myeloblastosis), bHLH (basic helix-loop-helix), and AP2/ERF (APETALA2/ethylene-responsive factor) proteins. mdpi.comnih.gov
For instance, R2R3-MYB transcription factors are known as primary regulators of phenylpropanoid biosynthesis. nih.gov In the context of lignan biosynthesis, specific MYB TFs regulate the expression of genes encoding enzymes like dirigent proteins (DIR) and pinoresinol-lariciresinol reductases (PLR), which are crucial for the formation of the lignan backbone. mdpi.com While not specific to this compound, the WRINKLED1 (WRI1) transcription factor, an AP2-EREBP family member, is a known regulator of fatty acid biosynthesis and has been shown to influence the production of precursors for various lipid-derived compounds. nih.govfrontiersin.org It is plausible that homologous or related transcription factors are involved in the tissue-specific and developmentally regulated expression of this compound biosynthetic genes.
Table 1: Transcription Factors Implicated in the Regulation of Phenylpropanoid and Lignan Biosynthesis
| Transcription Factor Family | Specific Examples | Target Genes/Pathways | Function |
|---|---|---|---|
| R2R3-MYB | MYB46, MYB83 | Phenylpropanoid biosynthesis, Lignin formation | Master switches activating secondary wall biosynthesis. nih.gov |
| AP2/ERF | WRI1, WRI3, WRI4 | Fatty acid biosynthesis | Transcriptional activators of acyl chain production. nih.gov |
| bHLH | NbbHLH1, NbbHLH2 | Nicotine biosynthesis (related alkaloid pathway) | Jasmonate-responsive regulation. nih.gov |
| NAC | - | Monolignol and lignan production | Regulation of monolignol polymerization. mdpi.com |
This table presents examples of transcription factors involved in related secondary metabolite pathways, as direct research on this compound-specific transcription factors is limited.
Epigenetic Regulation of Biosynthetic Gene Clusters
Epigenetic mechanisms, including histone modifications and DNA methylation, play a crucial role in regulating the expression of gene clusters involved in secondary metabolite biosynthesis. These modifications can alter chromatin structure, making genes more or less accessible to the transcriptional machinery without changing the underlying DNA sequence. nih.gov
Research on the epigenetic regulation of lignin biosynthesis, a pathway closely related to that of lignans, has revealed the importance of histone acetylation and methylation. genbreedpublisher.com For example, histone deacetylases (HDACs) can act as epigenetic inhibitors. In Populus trichocarpa, the histone deacetylase PtrHDA15 is recruited by the transcription factor PtrbZIP44-A1 to repress the promoters of genes involved in monolignol biosynthesis, leading to reduced lignin deposition. genbreedpublisher.comresearchgate.net Conversely, histone marks associated with gene activation, such as H3K4me3, have been found enriched at the promoters of lignin biosynthetic genes during active wood formation, contributing to their upregulation. nih.gov
Furthermore, non-coding RNAs, particularly microRNAs (miRNAs), are involved in the post-transcriptional regulation of lignan biosynthesis. mdpi.com For instance, miR397 has been shown to target laccase gene transcripts, which are involved in the polymerization of monolignols. mdpi.com It is highly probable that similar epigenetic and post-transcriptional regulatory networks are in place to control the spatial and temporal production of this compound, ensuring it is synthesized in the correct tissues and at the appropriate developmental stages. nih.gov
Environmental and Developmental Influences on this compound Production
The accumulation of this compound, like many other plant secondary metabolites, is not static but is dynamically influenced by a range of external environmental factors and internal developmental programs.
Impact of Abiotic Stress Conditions (e.g., light, temperature, nutrient availability)
Plants modulate the synthesis of secondary metabolites, including lignans, as a defense mechanism against various abiotic stresses. biorxiv.org The production of these compounds can be significantly altered by environmental factors such as light intensity, temperature fluctuations, and the availability of water and nutrients. d-nb.infoactascientific.compsu.edu
Light: Light conditions, including quality and photoperiod, can influence the accumulation of phenolic compounds. actascientific.com For example, changes in the red:far-red light ratio can affect the UV-B-mediated induction of flavonoids, a related class of phenylpropanoids. actascientific.com
Temperature: Both high and low temperatures can act as stressors that trigger increased production of protective secondary metabolites. biorxiv.org However, the specific response is often species-dependent.
Nutrient and Water Availability: Drought and salinity stress have been shown to increase the synthesis of lignans in several plant species. biorxiv.orgfrontiersin.org For instance, drought-tolerant sesame genotypes often exhibit higher levels of lignans. biorxiv.org In some plants, drought stress leads to an increase in lignin content through the transcriptional upregulation of genes in the phenylpropanoid pathway. frontiersin.org Conversely, the availability of certain nutrients can also impact the production of these compounds. researchgate.net
While direct studies on the impact of these specific stresses on this compound production are scarce, the general principles observed for lignans and other phenylpropanoids suggest that this compound levels are likely to be responsive to such environmental challenges. biorxiv.orgmdpi.com
Table 2: Influence of Abiotic Stress on Lignan and Related Phenylpropanoid Production
| Stress Factor | Plant Species (Example) | Observed Effect on Metabolites | Reference |
|---|---|---|---|
| Drought | Sesame (Sesamum indicum) | Increased lignan content in tolerant genotypes. | biorxiv.org |
| Drought | Maize (Zea mays) | Enhanced lignin deposition in roots. | frontiersin.org |
| Salinity | Flax (Linum usitatissimum) | Upregulation of lignan biosynthesis-related miRNAs. | biorxiv.org |
| Heavy Metals (Cadmium) | Rapeseed (Brassica napus) | Higher lignan accumulation in tolerant genotypes. | biorxiv.org |
This table illustrates the general response of lignan and phenylpropanoid pathways to abiotic stress, providing a framework for understanding potential responses for this compound.
Developmental Stage-Specific Accumulation Patterns and Localization
The synthesis and accumulation of lignans are often tightly regulated according to the developmental stage of the plant and are localized to specific tissues and cell types. mdpi.com The concentration and composition of lignans can vary significantly depending on the maturity of seeds and fruits. mdpi.com
For example, in Catharanthus roseus, terpenoid indole (B1671886) alkaloids, another major class of secondary metabolites, are localized in specialized cells such as idioblast and laticifer cells. nih.gov This specific localization suggests a highly organized biosynthetic and storage process, which is likely also the case for lignans like this compound. Histochemical studies in other plants have shown that related compounds can be localized in specific structures like glandular hairs or the calyx pappus of florets. mdpi.com
The synthesis of this compound is likely to occur in specific tissues where its biological activity is most needed, such as in reproductive organs for defense or in vascular tissues for structural support and protection. The accumulation patterns are expected to change throughout the plant's life cycle, peaking at stages where defense against herbivores or pathogens is most critical or when developmental processes require the specific properties of this compound.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Pinoresinol |
| Lariciresinol |
| Lignin |
| Flavonoids |
| Nicotine |
Pharmacological and Cellular Activities of Epiasarinin in Research Models
In Vitro Modulation of Cellular Processes by Epiasarinin
In vitro studies provide a foundational understanding of a compound's biological activities at the cellular level. Research on this compound has revealed its capacity to influence several key cellular pathways.
Effects on Cell Proliferation and Apoptosis in Specific Cell Lines
The induction of apoptosis, or programmed cell death, is a crucial mechanism for controlling cell numbers and eliminating damaged or cancerous cells. sartorius.com Research has shown that various compounds can trigger apoptosis, which is often characterized by the activation of caspases and alterations in the cell membrane. sartorius.com Studies on different cell lines have demonstrated that the introduction of certain molecules can lead to a significant increase in apoptotic cells. For instance, in some cancer cell lines, specific treatments have been shown to enhance the expression of pro-apoptotic proteins like Bax while suppressing anti-apoptotic proteins like Bcl-2, thereby promoting cell death. archivesofmedicalscience.com The process of apoptosis can be quantified using techniques like flow cytometry with Annexin V/PI staining, which helps to distinguish between early and late apoptotic cells. nih.gov
Table 1: Effects of Compounds on Cell Proliferation and Apoptosis
| Cell Line | Compound/Treatment | Observed Effects |
|---|---|---|
| SCC-1 and SCC-9 (Oral Cancer) | PTCSC3 overexpression | Significant decline in proliferation rates; increase in early and late apoptosis. archivesofmedicalscience.com |
| LNCaP and DU-145 (Prostate Cancer) | Irisin | Decreased cell viability and proliferation; induction of apoptosis at specific concentrations. nih.gov |
| H1299 and H23 (NSCLC) | Silenced CircRNA_103993 | Inhibition of proliferation and promotion of apoptosis. europeanreview.org |
This table summarizes the effects of different treatments on cell proliferation and apoptosis in various cancer cell lines as reported in the cited studies.
Influence on Cellular Metabolism and Bioenergetics (e.g., fatty acid metabolism)
Cellular bioenergetics, the process of energy production and consumption, is fundamental to cell survival and function. mdpi.com Mitochondria are central to this process, playing a key role in energy production and cellular homeostasis. mdpi.comfrontiersin.org The metabolism of fatty acids is a critical component of cellular bioenergetics. mdpi.com Research in rat liver models has shown that certain lignans (B1203133), including this compound, can significantly influence fatty acid metabolism. researchgate.net
Specifically, dietary supplementation with this compound has been observed to increase the rates of mitochondrial and peroxisomal palmitoyl-CoA oxidation. researchgate.net This indicates an enhancement of fatty acid breakdown. Furthermore, this compound has been shown to increase the activity and gene expression of several enzymes involved in fatty acid oxidation. researchgate.net Conversely, it lowers the activity and gene expression of enzymes responsible for fatty acid synthesis, such as fatty acid synthase and acetyl-CoA carboxylase. researchgate.net These findings suggest that this compound helps to shift the metabolic balance towards fatty acid degradation and away from its synthesis. researchgate.net
Modulation of Inflammatory and Immune Responses in Cellular Models
The inflammatory response is a complex biological process involving various immune cells and signaling molecules. researchgate.netfrontiersin.org Cytokines, a group of small proteins, are crucial regulators of this response, with some promoting inflammation (pro-inflammatory) and others suppressing it (anti-inflammatory). mdpi.comfrontiersin.org The balance between these opposing actions is vital for maintaining immunological homeostasis. frontiersin.org
Antioxidant and Redox-Modulating Properties in Cell-Free Systems and Cell Cultures
Cells possess sophisticated antioxidant defense systems to counteract the damaging effects of reactive oxygen species (ROS), which are natural byproducts of aerobic metabolism. nih.govijbs.com This defense network includes antioxidant enzymes and non-enzymatic scavengers that work to maintain redox homeostasis, the balance between oxidants and antioxidants. ijbs.comnih.gov An imbalance in this system can lead to oxidative stress, which is implicated in various diseases. mdpi.com
Glutathione is a key player in this antioxidant defense, protecting cells from toxins and reactive species. frontiersin.org The cellular redox state, largely influenced by the ratio of reduced to oxidized glutathione, regulates a wide range of cellular processes, including gene expression, proliferation, and apoptosis. frontiersin.org Research has shown that the antioxidant response system can be activated under conditions of oxidative stress to restore balance. nih.gov The study of antioxidant properties in cell-free and cell culture systems allows for the evaluation of a compound's ability to scavenge free radicals and modulate the expression of endogenous antioxidant enzymes. nih.govmdpi.com
In Vivo Studies of this compound in Preclinical Animal Models
In vivo studies in animal models are essential for understanding the physiological effects of a compound in a whole organism.
Effects on Specific Physiological or Pathological Processes (e.g., enzyme inhibition in rat liver microsomes)
The liver plays a central role in drug metabolism, primarily through the action of cytochrome P450 (CYP) enzymes located in the liver microsomes. frontiersin.org Inhibition or induction of these enzymes can lead to significant drug-drug interactions. capes.gov.brnih.gov
Studies using rat liver microsomes have been conducted to evaluate the effects of various compounds on CYP enzyme activity. frontiersin.orgnih.gov For instance, research on the lignan (B3055560) episesamin, a stereoisomer of sesamin (B1680957), has demonstrated its significant impact on hepatic fatty acid metabolism in rats. researchgate.net When fed a diet containing episesamin, rats exhibited a substantial increase in the activity and gene expression of enzymes involved in fatty acid oxidation. researchgate.net The magnitude of this increase was notably greater with episesamin compared to sesamin. researchgate.net Both lignans were also found to decrease the activity and gene expression of lipogenic enzymes. researchgate.net These findings from in vivo rat studies highlight the potent effect of episesamin on modulating liver enzyme activity related to fat metabolism. researchgate.net
Table 2: Investigated Compounds and their Names
| Compound Name |
|---|
| This compound |
| Sesamin |
| Episesamin |
| Irisin |
| Bruceine D |
| Doxorubicin |
| Bax |
| Bcl-2 |
Investigations into Organ-Specific Bioactivity and Distribution (excluding safety/toxicity)
Research into the specific organ bioactivity and distribution of this compound is an emerging field. While detailed biodistribution studies tracking the concentration of this compound in various organs over time are not extensively documented in the available literature, investigations into its broader class of compounds, furofuran lignans, and its stereoisomers provide significant insights. These studies primarily point towards the liver as a key site of activity.
Studies on the lignans from sesame, which include stereoisomers of this compound like sesamin and episesamin, have demonstrated notable effects on liver function in animal models. In rats, dietary administration of these lignans was found to influence lipid metabolism by increasing the gene expression and activity of enzymes involved in fatty acid oxidation within the liver. researchgate.net Concurrently, these compounds were observed to decrease the expression and activity of enzymes responsible for fatty acid synthesis. researchgate.net
Furthermore, sesame lignans have been shown to enhance the activity of vitamin E by increasing the concentrations of tocopherols (B72186) in the blood and, notably, in the liver of rats. tandfonline.com This suggests a synergistic interaction within this organ that boosts antioxidant capacity. While these findings are for related lignans, they suggest that the liver is a probable target for the bioactivity of this compound. The primary mechanism appears to be the modulation of metabolic enzyme activity, particularly those related to lipid metabolism and antioxidant pathways.
The table below summarizes the observed organ-specific effects of lignans structurally related to this compound.
| Compound Class/Isomer | Research Model | Affected Organ | Observed Bioactivity (Non-Toxicity Related) | Reference |
| Sesamin & Episesamin | Rat | Liver | Increased gene expression and activity of fatty acid oxidation enzymes. | researchgate.net |
| Sesamin & Episesamin | Rat | Liver | Decreased gene expression and activity of lipogenic enzymes. | researchgate.net |
| Sesame Lignans | Rat | Liver, Blood | Enhanced vitamin E activity by increasing tocopherol concentrations. | tandfonline.com |
This table presents findings on compounds structurally related to this compound, suggesting potential areas of its bioactivity.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical architecture of a molecule like this compound dictates its biological function. Such studies provide a roadmap for designing more potent and selective analogs for therapeutic purposes. For the furofuran lignan class, SAR investigations have focused on the core heterocyclic structure, the nature and position of the aromatic substituents, and the molecule's three-dimensional stereochemistry.
Identification of Key Structural Features for Specific Biological Activities
The biological activity of furofuran lignans, including this compound, is intrinsically linked to their distinct molecular framework. Research has identified several key structural features that are critical for their bioactivity.
The aryl substituents attached to this core at the C-2 and C-6 positions are major determinants of biological function. The nature, number, and position of functional groups on these aromatic rings significantly modulate activity. For this compound, these are the 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) groups. SAR studies on related natural products have shown that variations in these substituents, such as the presence of methoxy (B1213986) or hydroxyl groups, can dramatically alter biological effects. open.ac.uk For instance, the antioxidant properties of some lignans are tied to the presence of phenolic hydroxyl groups, which this compound lacks, possessing instead the methylenedioxy bridges. This highlights that the specific type of aryl substitution is a key factor for a given biological outcome.
The general findings from SAR studies on analogous compounds indicate that:
The furofuran core is a privileged scaffold for interacting with biological targets.
The substitution pattern on the aryl rings is critical. The electronic and steric properties of these substituents influence receptor binding and metabolic stability. open.ac.uk
The relative orientation of the aryl groups (i.e., exo vs. endo) in relation to the furofuran ring system plays a pivotal role, which is intrinsically linked to the compound's stereochemistry. benchchem.com
While broad SAR principles for furofuran lignans are established, specific studies detailing how modifications to the 1,3-benzodioxole groups of this compound directly impact its distinct antiviral or immunosuppressive activities are still a developing area of research.
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the biological activity of furofuran lignans. smolecule.comnih.gov These molecules contain multiple chiral centers, leading to the existence of several stereoisomers, each with a unique spatial configuration. This compound is a diastereomer of other naturally occurring lignans such as asarinin (B95023) and sesamin, and these subtle differences in 3D structure lead to significant variations in their biological profiles. researchgate.net
The key stereochemical distinctions in this class of compounds arise from the relative orientations of the two aryl substituents on the bicyclic furofuran core. This compound is characterized by an endo,endo configuration, where both aryl groups are on the same side of the ring system. nih.gov This contrasts with its isomers like asarinin (exo,endo) and sesamin (exo,exo).
Research comparing these isomers has revealed clear differences in potency and effect:
Enzyme Inhibition: The inhibitory effects on the Δ5-desaturase enzyme, which is involved in polyunsaturated fatty acid biosynthesis, vary among the stereoisomers. Studies have reported differential inhibitory activity for (+)-sesamin, (+)-episesamin, (−)-asarinin, and (−)-epiasarinin, underscoring the importance of stereochemistry in enzyme-substrate interactions. gazi.edu.tr
Metabolic Regulation: In studies on liver enzymes in rats, episesamin (a diastereomer of sesamin) was found to be more potent than sesamin at increasing the gene expression and activity of enzymes involved in fatty acid oxidation. researchgate.net This demonstrates that a change in the configuration at just one chiral center can amplify a specific biological response.
Receptor Interaction: The stereochemistry of the furofuran skeleton influences how the molecule fits into the binding pocket of a receptor. For example, asarinin has been reported to exhibit higher PPAR (peroxisome proliferator-activated receptor) activity compared to its isomers, with the exo-endo configuration suggested to optimize ligand-receptor interactions. benchchem.com
This stereochemical dependence is fundamental to the molecule's pharmacodynamics, affecting everything from receptor binding and enzyme inhibition to membrane transport and metabolism. nih.gov The distinct biological profile of this compound is, therefore, a direct consequence of its specific endo,endo stereochemical arrangement.
The table below compares the reported biological activities of this compound's stereoisomers.
| Compound | Stereochemical Configuration | Comparative Biological Activity | Reference |
| This compound | endo,endo | A diastereomer of sesamin and asarinin with its own distinct biological profile. researchgate.net | |
| Asarinin | exo,endo | Shows higher PPAR activity compared to its isomers, suggesting optimized receptor interaction. | benchchem.com |
| Episesamin | exo,endo (diastereomer of Sesamin) | More potent than sesamin in upregulating fatty acid oxidation enzymes in rat liver. | researchgate.net |
| Sesamin | exo,exo | Effective in modulating lipid metabolism, but less potent than episesamin in certain activities. | researchgate.net |
| Various Isomers | (e.g., (+)-sesamin, (-)-asarinin (B1665185), (-)-epiasarinin) | Exhibit differential inhibitory effects on Δ5-desaturase. | gazi.edu.tr |
Molecular Mechanisms Underlying Epiasarinin S Biological Effects
Identification and Validation of Molecular Targets of Epiasarinin
Identifying the precise molecular targets of a compound like this compound is a critical step in understanding its mechanism of action. This process typically involves an initial discovery phase to find potential binding partners, followed by a validation phase to confirm their biological relevance.
Target deconvolution for a small molecule such as this compound often employs chemical proteomics, a powerful strategy to identify protein-ligand interactions in a complex biological sample. nih.gov Affinity-based proteomics is a key technique within this field. nih.gov The general workflow involves designing and synthesizing a chemical probe by attaching a linker and a reactive group to the this compound molecule. This probe is then introduced into cell lysates or living cells, where it covalently binds to its protein targets upon activation (e.g., by light for photoaffinity labels). nih.gov
Following this, the target proteins, now tagged with the this compound probe, are enriched and isolated from the thousands of other proteins in the proteome using affinity purification methods. mdpi.com The captured proteins are then typically digested into smaller peptide fragments and identified using high-resolution mass spectrometry. mdpi.com This approach allows for the unbiased identification of both primary targets and potential off-target interactions. nih.gov
While this is a standard and robust methodology for target discovery, specific studies detailing the use of affinity-based probes for the comprehensive deconvolution of this compound's targets are not widely documented. However, research has identified at least one potential molecular target through other means. Kinetic analysis has shown that (-)-epiasarinin acts as a non-competitive inhibitor of rat liver Δ5-desaturase, an enzyme involved in fatty acid metabolism. researchgate.net
Table 1: Potential Molecular Target of this compound
| Potential Target | Organism/Tissue | Method of Identification | Observed Effect | Citation |
|---|---|---|---|---|
| Δ5-desaturase | Rat Liver | Kinetic Analysis | Non-competitive inhibition | researchgate.net |
Once a putative target is identified, its functional relevance to the compound's biological effects must be validated. nih.gov Gene silencing, often achieved through RNA interference (RNAi), is a common and powerful technique for this purpose. nih.gov By introducing small interfering RNAs (siRNAs) specifically designed to match the mRNA sequence of the target protein, researchers can trigger the degradation of that mRNA, leading to a significant reduction in the protein's expression. sitoolsbiotech.comwjgnet.com
If this compound's effects are diminished or absent in these "knockdown" cells compared to control cells, it provides strong evidence that the silenced protein is a genuine target. sitoolsbiotech.com Conversely, overexpressing the target protein could potentially confer resistance to this compound's effects. While these are standard and essential validation techniques, specific studies reporting the use of gene silencing or overexpression to validate the targets of this compound, such as Δ5-desaturase, are not detailed in the available literature.
Elucidation of Signaling Pathways Modulated by this compound
This compound's influence extends beyond a single target to affect broader cellular signaling networks that govern processes like cell growth, proliferation, and apoptosis.
Evidence from studies on this compound's diastereoisomer, (-)-Asarinin (B1665185), points toward the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov The STAT3 pathway is a critical signaling cascade that transmits information from extracellular cytokines and growth factors to the cell nucleus, where it regulates the transcription of genes involved in proliferation, survival, and inflammation. nih.gov
In a study on gastric precancerous lesions, treatment with Asarinin (B95023) was found to inhibit the STAT3 pathway. nih.gov This inhibition was associated with an increase in mitochondrial reactive oxygen species (ROS) and a subsequent decrease in the phosphorylation of STAT3 (p-STAT3). nih.gov Since phosphorylation is required to activate STAT3, this reduction effectively blocks its downstream signaling. nih.govnih.gov The use of STAT3 agonists was able to reverse the pro-apoptotic effects of Asarinin, confirming that the compound's activity is mediated through this pathway. nih.gov Given the close structural similarity between Asarinin and this compound, it is plausible that this compound may exert its biological effects through similar mechanisms, although direct experimental confirmation is required.
Table 2: Modulation of the STAT3 Pathway by the Related Compound (-)-Asarinin
| Signaling Component | Effect | Biological Context | Citation |
|---|---|---|---|
| Mitochondrial ROS | Increased | Gastric Mucosa Cells | nih.gov |
| p-STAT3 (phosphorylated STAT3) | Decreased | Gastric Mucosa Cells | nih.gov |
| Apoptosis | Induced | Gastric Mucosa Cells | nih.gov |
The modulation of a central signaling node like STAT3 has widespread implications for various cellular regulatory networks. nih.gov The STAT3 pathway does not operate in isolation; it integrates signals from numerous upstream receptors, such as those for the interleukin-6 (IL-6) family of cytokines and various growth factors. mdpi.com Furthermore, it engages in crosstalk with other critical pathways, including the NF-κB signaling pathway, which also plays a key role in inflammation and cell survival. mdpi.com
By inhibiting STAT3 activation, a compound like this compound could disrupt the network that promotes cell proliferation and survival. nih.govmdpi.com For instance, STAT3 is known to upregulate the expression of anti-apoptotic proteins like Bcl-xL and cell cycle regulators like CyclinD1. wjgnet.com Inhibition of STAT3 would therefore lead to the downregulation of these key survival and proliferation factors, tipping the cellular balance towards apoptosis. wjgnet.com This interplay highlights how targeting a single pathway can have a cascading effect on the broader regulatory landscape of the cell, influencing decisions related to cell fate and function. nih.govelifesciences.org
Transcriptomic and Proteomic Responses to this compound Exposure
To gain a global understanding of this compound's effects, researchers can analyze the complete set of gene transcripts (transcriptome) and proteins (proteome) in cells following treatment. These "omics" approaches provide an unbiased snapshot of the cellular response. nih.gov
Direct, large-scale transcriptomic or proteomic studies specifically for this compound are not extensively documented. However, research into its effects on fatty acid metabolism provides insights into its impact on gene expression. Comparative studies have shown that both this compound and its isomer Sesamin (B1680957) can alter the expression of genes related to fatty acid oxidation and synthesis in the liver. researchgate.net Specifically, treatment with these compounds was found to lower the gene expression of hepatic lipogenic enzymes, which are responsible for synthesizing fatty acids. researchgate.net Concurrently, they were observed to increase the expression of enzymes involved in the β-oxidation of lipids, a process that breaks down fatty acids to generate energy. researchgate.net
This indicates a coordinated transcriptomic response orchestrated by this compound, shifting the cell's metabolic program from fat storage to fat burning. A comprehensive RNA-sequencing analysis would provide a much broader view, potentially revealing entire pathways and regulatory networks that are transcriptionally altered by this compound exposure. nih.gov
Table 3: Reported Transcriptomic Responses to this compound Exposure
| Gene Category | Effect on Expression | Biological Process | Tissue | Citation |
|---|---|---|---|---|
| Hepatic Lipogenic Enzymes | Decreased | Fatty Acid Synthesis | Rat Liver | researchgate.net |
| Fatty Acid β-oxidation Enzymes | Increased | Fatty Acid Oxidation (Fat Burning) | Rat Liver | researchgate.net |
Global Gene Expression Profiling (RNA-Seq, Microarrays)
Global gene expression profiling, utilizing techniques like RNA sequencing (RNA-Seq) and DNA microarrays, allows for a broad, unbiased view of how a compound alters cellular function at the transcriptional level. nih.govfrontiersin.org These methods measure the expression levels of thousands of genes simultaneously, offering a snapshot of the cellular response to a given treatment. nih.gov
In the comparative study, both sesamin and episesamin were found to significantly alter the expression of a wide array of genes in the liver. nih.gov Notably, episesamin demonstrated a more potent effect on gene expression compared to sesamin, indicating that stereochemical differences are critical in determining the magnitude of the biological response. nih.gov The study revealed that these lignans (B1203133) modulate the mRNA levels of numerous enzymes and proteins involved in hepatic fatty acid oxidation and transport. nih.gov
Table 1: Comparative Effects of Sesamin and Episesamin on Hepatic Gene Expression
| Lignan (B3055560) | Number of Genes with >1.5-fold Expression Change | Number of Genes with >2-fold Expression Change |
|---|---|---|
| Sesamin | 128 | 40 |
| Episesamin | 526 | 152 |
Data sourced from a DNA microarray study on rats fed diets containing 0.2% of the respective lignans for 15 days. nih.gov
Further research focusing specifically on this compound is required to delineate its unique gene expression profile and to confirm whether it modulates similar or distinct sets of genes compared to its isomers.
Quantitative Proteomics for Protein Expression and Post-Translational Modifications
Quantitative proteomics is a powerful methodology used to identify and quantify the abundance of proteins and their post-translational modifications (PTMs) within a biological sample. medchemexpress.com PTMs, such as phosphorylation, acetylation, and ubiquitination, are critical for regulating protein function, localization, and stability, thereby playing a crucial role in cellular signaling and function. nih.govscilit.netcabidigitallibrary.org
Currently, there is a lack of specific quantitative proteomic studies focused on the effects of this compound. However, research into the broader class of lignans suggests potential areas of impact. For instance, a proteomic analysis of skeletal muscle in aged mice fed a lignan-enriched nutmeg extract revealed significant changes in the expression of muscle-related proteins, including several myosin heavy chain isoforms and actin. researchgate.net This suggests that lignans, as a class, can influence protein expression profiles related to muscle structure and function.
Furthermore, studies on other natural compounds have demonstrated the ability of dietary components to modulate PTMs associated with various diseases. mdpi.com Given the established role of PTMs in mediating cellular processes, it is plausible that this compound exerts some of its biological effects by altering the PTM status of key regulatory proteins. For example, the phosphorylation state of enzymes involved in metabolic pathways or the ubiquitination of proteins involved in cell cycle control could potentially be modulated by this compound.
Future research employing quantitative proteomics would be invaluable for identifying specific protein targets of this compound and for understanding how it may induce post-translational modifications to regulate cellular processes.
Metabolomic Perturbations Induced by this compound
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system, providing a functional readout of the cellular state. researchgate.net By profiling these metabolites, researchers can identify how a compound perturbs metabolic pathways. google.comoup.com
Global Metabolite Profiling in Treated Biological Systems
Specific global metabolite profiling studies for this compound are not currently available in the scientific literature. However, metabolomic studies on lignan-rich extracts provide a foundation for understanding the potential metabolic impact of this class of compounds.
A metabolomics study on the effects of Schisandra chinensis lignans in a rat model of aging identified 15 potential biomarkers that were significantly altered. nih.gov Following administration of the lignan extract, 13 of these biomarkers returned to near-normal levels, indicating a significant modulatory effect on the metabolome. nih.gov
Another study investigating a lignan-rich fraction from Sambucus williamsii in ovariectomized rats identified 26 metabolites that were significantly altered by the treatment. frontiersin.org These metabolites were primarily involved in lipid and amino acid metabolism. frontiersin.org
Table 2: Examples of Metabolite Classes Altered by Lignan-Rich Extracts in Animal Models
| Lignan Source | Animal Model | Number of Identified Biomarkers | Key Affected Metabolite Classes |
|---|---|---|---|
| Schisandra chinensis | d-galactose-induced aging rats | 15 | Amino acids, Lipids, Phospholipids (B1166683) |
| Acanthopanax senticosus | Ovariectomized osteoporosis rats | 16 | Fatty acids, Amino acids, Bile acids |
| Sambucus williamsii | Ovariectomized rats | 26 | Lipids, Amino acids |
Data compiled from metabolomic studies of various lignan-rich extracts. frontiersin.orgnih.govfrontiersin.org
These findings collectively suggest that lignans, and by extension potentially this compound, can induce significant perturbations in the global metabolite profile of a biological system.
Identification of Altered Metabolic Pathways
Based on the identified biomarkers from metabolomic studies of lignan extracts, researchers can pinpoint the specific metabolic pathways that are perturbed.
The study on Schisandra chinensis lignans suggested that their anti-aging effects may be mediated through the modulation of several key metabolic pathways:
Energy metabolism
Amino acid metabolism
Lipid metabolism
Phospholipid metabolism nih.gov
Similarly, the investigation into the total lignans from the stem of Acanthopanax senticosus in a model of osteoporosis pointed to the regulation of pathways including:
Unsaturated fatty acid biosynthesis
Linoleic acid metabolism
Arachidonic acid metabolism
Primary bile acid synthesis
Tyrosine metabolism frontiersin.org
These studies indicate that lignans can exert their biological effects by intervening in fundamental metabolic processes. The consistent implication of amino acid and lipid metabolism across different studies of lignan extracts suggests that these may be primary targets. While these findings are not specific to this compound, they provide a strong rationale for future metabolomic investigations to determine if this compound similarly modulates these or other metabolic networks to produce its biological effects.
Chemical Synthesis and Semisynthesis of Epiasarinin and Its Derivatives
Total Synthesis Strategies for Enantioselective Production of Epiasarinin
The total synthesis of this compound presents a significant challenge due to the presence of a rigid 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core with specific stereochemistry. The endo,endo arrangement of the two aryl groups is a key structural feature that synthetic strategies must address.
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. lookchem.comacs.org This process involves the "disconnection" of chemical bonds to reveal potential synthetic precursors, known as synthons. lookchem.comresearchgate.net
For this compound, the core structure is the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. The most logical retrosynthetic disconnections target the C-O bonds within the fused furan (B31954) rings, which form the bicyclic core. nih.gov A common strategy involves disconnecting the molecule back to a key intermediate, such as a substituted 2,5-dihydrofuran (B41785) or a 1,4-diaryl-1,4-dihydroxybutane derivative.
A representative synthetic approach involves the construction of (±)-epiasarinin from piperonal (B3395001) in a five-step sequence. Current time information in Bangalore, IN.acs.org This forward synthesis implies a retrosynthetic pathway where the final Lewis acid-mediated cyclization is reversed. The key steps in the forward direction that inform the retrosynthesis are:
Darzens Condensation: Formation of an epoxide from piperonal.
Rearrangement: An alkenyl epoxide to dihydrofuran rearrangement to form the furan ring.
Cyclization: A Lewis acid-mediated cyclization to form the second furan ring and establish the bicyclic core. Current time information in Bangalore, IN.acs.orgmdpi.com
This pathway highlights that the central furofuran core can be constructed by forming one ring first (the dihydrofuran) and then cyclizing to form the second. The critical disconnections, therefore, are those that break down the bicyclo[3.3.0]octane system into more manageable acyclic or monocyclic precursors.
Achieving stereocontrol is paramount in the synthesis of lignans (B1203133), as their biological activity is often dependent on their specific stereochemistry. thieme-connect.com For this compound, this means controlling the relative and absolute configuration at four stereocenters to achieve the desired endo,endo diastereomer.
A general and powerful strategy has been developed for the stereoselective synthesis of all possible diastereoisomers of 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignans, including this compound, from a single dihydrofuran precursor. nih.govacs.org This approach is stereodivergent, meaning the reaction conditions can be tuned to favor the formation of a specific isomer. The key transformations in this strategy are:
Diastereocontrolled Templated Cationic Cyclization: A dihydrofuran intermediate bearing a hydroxymethyl group is reacted with an aldehyde dimethyl acetal (B89532) in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This triggers a cascade reaction that forms the furofuran methyl glycoside. The stereochemical outcome of this cyclization can be controlled. For instance, the reaction to form the precursor for this compound preferentially yields the endo,endo isomer. thieme-connect.com
Stereoselective Reduction: The resulting methyl glycoside is then stereoselectively reduced to yield the final furofuran lignan (B3055560).
Another advanced enantioselective approach involves the Palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates. rsc.org This method allows for the efficient construction of highly functionalized tetrahydrofurans with three contiguous stereocenters under mild conditions, which serve as key building blocks for the enantioselective synthesis of various furofuran lignans. rsc.org Attempts have also been made to use chiral non-racemic phenylsulphonylvinyl epoxy ethers, prepared via the Sharpless epoxidation, to generate enantiomerically enriched dihydrofuran derivatives as precursors to the lignan core, although converting these to the final bicyclic system proved challenging. researchgate.net
| Methodology | Key Intermediate | Key Transformation(s) | Stereocontrol Principle | Reference(s) |
|---|---|---|---|---|
| Stereodivergent Cationic Cyclization | 3-Hydroxymethyl-dihydrofuran | Lewis acid-mediated cyclization with an acetal, followed by reduction. | Diastereocontrolled templated cyclization; choice of reagents and conditions directs stereochemistry. | nih.govthieme-connect.comacs.org |
| Palladium-Catalyzed Cycloaddition | Vinylethylene carbonate & 2-nitroacrylate | Asymmetric allylic cycloaddition to form a substituted tetrahydrofuran. | Chiral ligands on the palladium catalyst induce enantioselectivity. | rsc.org |
| Sharpless Epoxidation Approach | Chiral epoxy ether | Cyclisation of a chiral epoxy ether to form a dihydrofuran derivative. | Initial chirality introduced by the Sharpless asymmetric epoxidation. | researchgate.net |
Semisynthesis Approaches from Naturally Occurring Precursors
Semisynthesis utilizes complex chemical structures isolated from natural sources as starting materials to prepare derivatives that may be difficult to access through total synthesis. This approach is particularly attractive for lignans, given the abundance of certain members in nature.
Several studies have demonstrated the feasibility of converting abundant natural lignans into other, less common lignans or novel derivatives. A prominent example is the use of samin (B12771299) , which can be obtained via the acid hydrolysis of sesamin (B1680957) , a major lignan in sesame oil. Samin serves as a versatile precursor for a diverse range of furofuran lignans. chula.ac.thnih.gov
In a straightforward, single-step procedure, samin can be reacted with various electron-rich phenolic compounds under acidic conditions (e.g., using Amberlyst-15 as a catalyst). nih.govmdpi.com This reaction proceeds through an oxocarbenium ion intermediate generated at the hemiacetal center of samin, which is then attacked by the nucleophilic phenol. This method has been used to generate libraries of over 20 different furofuran lignans. nih.gov The scope of this reaction has been expanded by using thiols and alcohols as nucleophiles, leading to the synthesis of novel thioether and ether furofuran lignans, respectively. mdpi.com
Other natural lignans have also been employed as starting points for semisynthesis. For instance, bursehernin and dimethyl ether matairesinol , both dibenzylbutyrolactone lignans, have been modified to produce a series of new derivatives through reactions like reduction and cyclization. nih.gov Similarly, hydroxymatairesinol , which is available in large quantities from spruce knots, has been converted into various 9-norlignans through a retro-aldol-type reaction. mdpi.com
Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. biomedres.usmdpi.com Enzymes can operate under mild conditions and often exhibit remarkable regio- and stereoselectivity, which is highly advantageous for modifying complex molecules like lignans. mdpi.com
While the direct biocatalytic modification of this compound is not extensively documented, research on related lignans and their biosynthetic pathways provides a clear blueprint for potential applications. Key enzyme classes involved in lignin (B12514952) and lignan metabolism include:
Laccases and Peroxidases: These enzymes, such as horseradish peroxidase (HRP), catalyze the oxidative dimerization of phenolic precursors like sinapyl alcohol to form lignans such as syringaresinol. acs.org
Oxidases: Engineered eugenol (B1671780) oxidases have been developed to selectively oxidize lignin-derived phenols, which can then be used in subsequent biocatalytic steps. acs.org
β-etherases: These enzymes are involved in the cleavage of the most common linkage in lignin (the β-O-4 ether bond), demonstrating the potential for enzymatic modification of the lignan backbone. mdpi.com
Researchers have demonstrated the use of whole-cell biotransformations with microorganisms like actinomycetes to modify lignans. biomedres.us Furthermore, studies on the enzymes involved in the biosynthesis of sesame lignans have led to the synthesis of various substrate analogues to probe enzyme specificity, paving the way for future engineered biocatalytic routes. cdnsciencepub.com The functionalization of lignin itself to immobilize biocatalysts also highlights the synergy between lignin chemistry and enzyme technology. researchgate.net
Preparation of Structural Analogs and Chemical Probes for Mechanistic Investigations
The synthesis of structural analogs and chemical probes is a cornerstone of medicinal chemistry and chemical biology, used to establish structure-activity relationships (SAR) and identify the molecular targets of bioactive compounds. oncodesign-services.comnih.gov An analog is a molecule that is structurally similar to a parent compound, while a chemical probe is a specialized tool, often equipped with a reporter tag or a reactive group, designed to study biological systems. frontiersin.org
For this compound and related furofuran lignans, several series of analogs have been prepared to investigate their biological properties, such as antidiabetic and antioxidant effects. chula.ac.thnih.gov By systematically varying the substituents on the aryl rings or modifying the furofuran core, researchers can deduce which structural features are critical for activity. For example, studies have shown that the number and position of free phenolic hydroxyl groups play an important role in the α-glucosidase inhibitory activity of synthesized furofuran lignans. chula.ac.thnih.gov
Key approaches to generating this compound analogs include:
Friedel-Crafts type reaction: Using samin as a precursor, various aromatic and heteroaromatic groups can be introduced at the C-2 and C-6 positions. nih.gov
Nucleophilic substitution: As described previously, reacting samin with a range of alcohols and thiols produces ether and thioether analogs, introducing new functionalities and altering the molecule's physicochemical properties. mdpi.com
Modular Synthesis: Synthetic routes have been designed to allow for the late-stage introduction of different aryl groups, facilitating the creation of diverse analog libraries for screening. univie.ac.at
These analogs serve as valuable tools for mechanistic investigations. For example, by comparing the activity of this compound with that of its synthetic derivatives, researchers can build SAR models that guide the design of new compounds with improved potency or selectivity. univie.ac.atfrontiersin.org While the development of a dedicated chemical probe for this compound (e.g., a fluorescently-tagged or biotinylated version) is not widely reported, the synthetic methodologies developed for creating its analogs provide a clear path for the future construction of such tools.
Synthesis of Isotopically Labeled this compound for Metabolic Tracing
The study of a compound's metabolic fate is crucial for understanding its mechanism of action, distribution, and clearance within a biological system. Metabolic tracing, which follows a molecule's journey through metabolic pathways, is a powerful technique for these investigations. atamanchemicals.com This is often achieved by introducing isotopically labeled atoms into the molecule's structure. atamanchemicals.comdrugbank.com The most common isotopes used in metabolic studies are stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), which can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. atamanchemicals.compnas.org
A key strategy for the synthesis of isotopically labeled this compound involves the use of a labeled precursor in its established synthetic route. The synthesis of (±)-epiasarinin has been successfully achieved via a five-step route starting from piperonal. acs.orgrsc.org This synthetic pathway involves a Darzens condensation, followed by an alkenyl epoxide-dihydrofuran rearrangement and a Lewis acid-mediated cyclization. acs.orgslideshare.net
Therefore, the most direct approach to prepare isotopically labeled this compound is to use isotopically labeled piperonal as the starting material. Studies have demonstrated the synthesis of piperonal labeled with stable isotopes such as ²H, ¹³C, and ¹⁸O. researchgate.netresearchgate.net For example, ¹³C-labeled piperonal can be synthesized from correspondingly labeled catechol. By carrying this labeled piperonal through the established five-step synthesis, one can produce this compound with the isotope incorporated into its aromatic rings. This allows for precise tracking of the piperonal-derived moieties of the this compound molecule during metabolic studies.
The choice of isotope and its position within the molecule depends on the specific metabolic question being addressed. For instance, labeling the methylenedioxy group could track its potential cleavage, a known metabolic pathway for similar compounds.
Below is a table summarizing common reagents used for introducing stable isotopes in organic synthesis, which could be employed in the preparation of labeled precursors for this compound synthesis.
| Isotope | Reagent | Common Application |
| ²H (Deuterium) | Deuterium gas (D₂) | Catalytic deuteration |
| Lithium aluminum deuteride (B1239839) (LiAlD₄) | Reduction of carbonyls, esters, etc. kit.edu | |
| Deuterated water (D₂O) | H-D exchange reactions kit.edu | |
| Deuterated methyl iodide (CD₃I) | Introduction of labeled methyl groups kit.edu | |
| ¹³C (Carbon-13) | ¹³C-Carbon monoxide (¹³CO) | Carbonylation reactions |
| ¹³C-Methyl iodide (¹³CH₃I) | Introduction of labeled methyl groups kit.edu | |
| Potassium cyanide (K¹³CN) | Introduction of labeled nitrile/carboxyl groups | |
| ¹³C-labeled glucose | Biosynthetic production of labeled precursors | |
| ¹⁵N (Nitrogen-15) | ¹⁵N-Ammonia (¹⁵NH₃) | Introduction of labeled amino groups kit.edu |
| ¹⁵N-labeled amines | Synthesis of labeled amides, heterocycles kit.edu | |
| Potassium phthalimide-¹⁵N | Gabriel synthesis of primary amines | |
| ¹⁸O (Oxygen-18) | ¹⁸O-Water (H₂¹⁸O) | Hydrolysis, oxidation reactions kit.edu |
| ¹⁸O₂ gas | Oxidative reactions |
This table provides examples of reagents used for isotopic labeling in organic synthesis.
Design and Synthesis of Photoaffinity Probes for Target Identification
Identifying the specific molecular targets of a biologically active compound is fundamental to elucidating its mechanism of action. Photoaffinity labeling (PAL) is a powerful chemical biology technique used for this purpose. acs.orgrsc.org A photoaffinity probe is a molecule designed to bind to its target protein and, upon activation by light, form a covalent bond with it. researchgate.net This allows for the subsequent isolation and identification of the target protein, often using mass spectrometry. acs.org
A typical photoaffinity probe consists of three key components:
The Pharmacophore: The core structure of the bioactive molecule of interest, which is responsible for binding to the target. In this case, the pharmacophore is the this compound molecule.
The Photoreactive Group: A chemical moiety that is stable in the dark but becomes highly reactive upon irradiation with UV light, forming a covalent bond with nearby amino acid residues of the target protein. researchgate.net
The Reporter Tag: A functional group that enables detection and purification of the probe-protein adduct. Common tags include biotin (B1667282) for affinity purification with streptavidin or an alkyne/azide group for click chemistry ligation to a fluorescent dye or biotin. sigmaaldrich.com
The design of an this compound-based photoaffinity probe requires careful consideration of where to attach the linker bearing the photoreactive group and reporter tag. The attachment point should be at a position that does not significantly disrupt the interactions between this compound and its biological target. Based on the structure of this compound and related lignans, modifications to the aromatic rings are often tolerated without complete loss of biological activity. mdpi.com A common strategy would be to synthesize a derivative of piperonal, the precursor to this compound, that already contains a linker. This modified piperonal could then be carried through the synthetic sequence to yield the desired probe.
For example, a short aliphatic linker terminating in an alkyne group could be attached to one of the aromatic rings of a piperonal precursor. The other piperonal unit would be modified to include a photoreactive group, such as a diazirine or benzophenone (B1666685). The resulting probe would retain the core furofuran structure of this compound while incorporating the necessary functionalities for photoaffinity labeling and subsequent analysis.
The table below lists common photoreactive groups used in the design of photoaffinity probes.
| Photoreactive Group | Reactive Intermediate | Activation Wavelength (nm) | Key Features |
| Benzophenone | Triplet diradical | ~350-360 | Robust; reacts with C-H bonds; can be less efficient. researchgate.netsigmaaldrich.com |
| Aryl Azide | Nitrene | ~254-300 | Historically used; prone to rearrangement; less specific. |
| Phenyl-trifluoromethyldiazirine | Carbene | ~350-365 | Small size; highly reactive; rapid reaction rate; less perturbation to the ligand. sigmaaldrich.com |
| Diazirine (aliphatic) | Carbene | ~350-380 | Very small; high reactivity; can be more stable than aryl azides. unimib.it |
This table summarizes the characteristics of common photoreactive moieties for PAL.
Rational Design of Biologically Active this compound Mimetics
Rational drug design aims to create new molecules with improved potency, selectivity, or pharmacokinetic properties based on the structure and biological activity of a known compound. This compound, a furofuran lignan, has been reported to possess several interesting biological activities, making it an attractive scaffold for the design of new therapeutic agents. redalyc.orgnih.gov The process of designing this compound mimetics involves identifying its key structural features—the pharmacophore—and creating novel structures that retain these features while potentially offering synthetic advantages or enhanced biological profiles. researchgate.net
The core structure of this compound is the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, with two methylenedioxyphenyl groups attached. These aromatic rings and the central furofuran core are considered critical for its biological effects. The goal of mimetic design is to replicate the spatial arrangement and electronic properties of these key groups in a new molecular framework.
Strategies for designing this compound mimetics could include:
Scaffold Hopping: Replacing the central furofuran core with other bicyclic or heterocyclic systems that can maintain a similar three-dimensional orientation of the two aryl groups.
Aryl Group Modification: Synthesizing analogs with different substitution patterns on the phenyl rings to explore structure-activity relationships (SAR). For example, replacing the methylenedioxy groups with methoxy (B1213986) or hydroxy groups, or introducing halogens, could modulate activity and metabolic stability. mdpi.com
Simplification: Designing simpler, more synthetically accessible molecules that mimic the key pharmacophoric features of this compound without the complexity of the furofuran ring system. This could involve linking two substituted phenyl moieties with a non-cyclic linker that constrains them to a bioactive conformation.
The rational design process is typically guided by computational methods, such as molecular docking, where virtual libraries of designed mimetics are screened against the presumed biological target of this compound. mdpi.comresearchgate.net This allows for the prioritization of compounds for chemical synthesis and subsequent biological evaluation.
The known biological activities of this compound that inform the design of mimetics are summarized in the table below.
| Biological Activity | Research Finding | Reference(s) |
| Anticancer/Antitumor | Identified as having antitumor activity. | rsc.orgnih.gov |
| Antioxidant | Associated with antioxidant properties. | redalyc.org |
| Antiviral | Reported to have antiviral effects. | redalyc.org |
| Immunosuppressive | Described as having immunosuppressive potential. | redalyc.org |
| Insecticidal | Isolated as an insecticidal component in one study. | open.ac.uk |
This table outlines the reported biological activities of this compound.
Advanced Analytical Methodologies for Epiasarinin Research
Sophisticated Chromatographic Techniques for Trace Analysis and Isomer Separationphronesis-partners.comutas.edu.aunih.govdokumen.pubnih.gov
The analysis of Epiasarinin, especially in complex mixtures or at low concentrations, requires powerful chromatographic methods. These techniques are essential for separating it from its isomers and other related compounds.
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry (HRMS)utas.edu.au
UHPLC-HRMS has emerged as a cornerstone technique in the analysis of complex natural product extracts containing this compound. nih.govmdpi.com This method offers unparalleled separation efficiency and sensitivity, allowing for the detection and quantification of trace amounts of the compound. nih.gov The high resolution of the mass spectrometer provides accurate mass measurements, which is critical for the confident identification of this compound and the differentiation from isobaric interferences. nih.govmdpi.com The coupling of UHPLC with HRMS facilitates rapid analysis, significantly reducing run times compared to traditional HPLC methods while providing a wealth of structural information from fragmentation patterns. nih.govrsc.org
Recent studies have demonstrated the utility of UHPLC-HRMS in the detailed metabolic profiling of plant extracts, successfully identifying numerous compounds, including lignans (B1203133) like this compound. mdpi.com The technique's ability to generate high-quality data is invaluable for the quality control of traditional medicines and for understanding the chemical diversity within biological matrices. nih.govrsc.org
Supercritical Fluid Chromatography (SFC) for Chiral Separationsnih.gov
This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. selvita.com The biological activity of these enantiomers can differ significantly, making their separation and analysis critical. Supercritical Fluid Chromatography (SFC) has proven to be a highly effective technique for the chiral separation of compounds like this compound. selvita.comnih.gov SFC often utilizes supercritical carbon dioxide as the primary mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations. selvita.comchromatographyonline.com
The use of polysaccharide-based chiral stationary phases is common in SFC for resolving enantiomers. nih.gov This technique is not only applicable at the analytical scale for purity assessment but also scalable for preparative purposes to isolate individual enantiomers for further study. nih.govselvita.com SFC is considered a "green" technology due to the reduced use of toxic organic solvents. selvita.com
Multidimensional Chromatography for Complex Mixture Analysisnih.gov
For exceptionally complex samples containing this compound, one-dimensional chromatography may not provide sufficient resolving power. In such cases, multidimensional chromatography, which involves coupling two or more different chromatographic separation techniques, offers a powerful solution. A common approach is to combine different liquid chromatography modes or couple liquid chromatography with gas chromatography. This allows for the separation of components based on different chemical properties, significantly increasing the peak capacity and allowing for the isolation of compounds that would otherwise co-elute. The detailed, isomer-specific insights provided by combining techniques like gas chromatography-mass spectrometry with other methods are invaluable for mechanistic studies. nih.gov
High-Resolution Spectroscopic Techniques for Mechanistic and Interaction Studiesnih.govnih.govsu.secsic.es
To understand the biological mechanisms of this compound and its interactions with cellular targets, high-resolution spectroscopic techniques are indispensable.
Advanced Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Ligand Bindingsu.secsic.es
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules like this compound in solution. copernicus.orgunimelb.edu.au Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC, NOESY), provide detailed information about the connectivity of atoms and the spatial proximity of protons, which is crucial for confirming the stereochemistry of the furofuran lignan (B3055560) core. psu.eduresearchgate.net
Furthermore, NMR is instrumental in studying ligand-protein interactions. nih.govanu.edu.au By observing changes in the NMR signals of either the ligand (ligand-observed NMR) or the target protein (protein-observed NMR) upon binding, researchers can identify the binding site and characterize the binding mode. nih.govdrughunter.com Techniques like Saturation Transfer Difference (STD) NMR can reveal which parts of the this compound molecule are in close contact with a target protein, providing insights into the binding epitope. biorxiv.org
| NMR Technique | Information Gained | Application in this compound Research |
|---|---|---|
| 1D NMR (¹H, ¹³C) | Basic structural information, chemical environment of nuclei. | Initial identification and confirmation of the furofuran lignan skeleton. psu.edu |
| 2D COSY | Proton-proton scalar coupling networks. | Establishing the connectivity of protons within the molecule. |
| 2D HSQC | Direct carbon-proton correlations. | Assigning protons to their directly attached carbons. |
| 2D HMBC | Long-range carbon-proton correlations. | Assembling the complete carbon skeleton and placing substituents. |
| 2D NOESY/ROESY | Through-space proton-proton correlations (Nuclear Overhauser Effect). | Determining the relative stereochemistry and conformational preferences. copernicus.org |
| STD NMR | Identifies which ligand protons are in close proximity to the receptor. | Mapping the binding epitope of this compound when interacting with a biological target. biorxiv.org |
Mass Spectrometry Imaging for Tissue Distribution Studies in Research Modelsnih.gov
Understanding where a compound distributes within tissues is fundamental to pharmacology and toxicology. Mass Spectrometry Imaging (MSI) is a label-free technique that allows for the visualization of the spatial distribution of drugs, metabolites, and endogenous molecules directly in tissue sections. mdpi.comnih.govnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can map the distribution of this compound and its metabolites in various organs and even within specific histological compartments of a tissue with high spatial resolution. mdpi.comlcms.cz
This powerful technology provides crucial information on whether this compound reaches its intended target tissue and can reveal potential sites of accumulation or metabolism. mdpi.com Recent advancements in MSI, such as Tissue Expansion Mass Spectrometry Imaging (TEMI), are pushing the boundaries of spatial resolution to the single-cell level. biorxiv.org
| MSI Technique | Principle | Application for this compound |
|---|---|---|
| MALDI-MSI | A laser desorbs and ionizes molecules from a tissue section coated with a matrix. | Mapping the distribution of this compound and its metabolites in tissue sections at high spatial resolution. mdpi.comlcms.cz |
| DESI-MSI | A charged solvent spray desorbs and ionizes molecules from the tissue surface. | Analyzing the surface distribution of this compound with minimal sample preparation. mdpi.com |
| SIMS | A primary ion beam bombards the sample surface, ejecting secondary ions that are analyzed. | High-resolution imaging of elemental and molecular distributions, potentially applicable to this compound localization at the subcellular level. |
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Dynamics
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for studying chiral molecules. ntu.edu.sgjascoinc.com It measures the differential absorption of left- and right-circularly polarized light, which is a property of optically active substances. wikipedia.org As a chiral lignan, this compound possesses stereogenic centers that make it optically active and thus suitable for analysis by CD spectroscopy.
While specific CD spectral data for this compound is not extensively detailed in foundational literature, the application of the technique is fundamental to its stereochemical analysis. CD spectroscopy can be used to:
Confirm Chirality: The presence of a CD signal confirms the chiral nature of the this compound molecule. jascoinc.com
Determine Absolute Configuration: By comparing the experimental CD spectrum of this compound with spectra obtained from theoretical calculations (e.g., time-dependent density functional theory), it is possible to determine its absolute configuration.
Analyze Conformation: The conformation of the furofuran rings and the orientation of the aryl substituents in this compound can be influenced by its environment. CD spectroscopy is highly sensitive to such conformational changes. ntu.edu.sg For instance, the technique can be employed to study the conformational dynamics of this compound upon binding to a biological target, such as a protein or enzyme. Any changes in the molecule's structure upon interaction would likely result in a change in its CD spectrum. bbk.ac.uknih.gov
Furthermore, temperature-dependent CD studies can provide thermodynamic information about conformational transitions or binding interactions, offering deeper insight into the molecule's structural stability. nih.gov
Quantitative Bioanalytical Methods for this compound in Biological Matrices (Research Context)
To understand the biological activity and pharmacokinetic profile of this compound in a research setting, it is crucial to develop sensitive and reliable methods for its quantification in complex biological samples. gazi.edu.trresearchgate.net These methods are essential for studies involving cell cultures and animal models.
Development of Robust LC-MS/MS Methods for Quantification in Cell Lysates and Animal Tissues
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of small molecules like this compound in biological matrices due to its high sensitivity, selectivity, and robustness. researchgate.netrsc.org The development of a successful LC-MS/MS method is a multi-step process designed to ensure accuracy and reproducibility. nih.gov
A typical workflow for quantifying this compound in cell lysates or homogenized animal tissues would involve:
Sample Preparation: This is a critical step to remove interfering substances like proteins and lipids from the matrix. uab.edu Common techniques include protein precipitation (PPT) with a solvent like acetonitrile (B52724), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). diva-portal.orgnih.gov The choice of method depends on the required level of cleanliness and the concentration of the analyte. diva-portal.org An internal standard (IS), ideally a stable isotope-labeled version of this compound, would be added at the beginning of this process to correct for variability during sample preparation and analysis. uab.edu
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. ulisboa.pt A reversed-phase column, such as a C18, is typically used to separate this compound from any remaining matrix components based on polarity. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is optimized to achieve a sharp, symmetrical peak for this compound with a short run time. ulisboa.ptlcms.cz
Mass Spectrometric Detection: The analyte is ionized, commonly using an electrospray ionization (ESI) source in positive mode. nih.gov Detection is performed on a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. lcms.cz This involves selecting the precursor ion (the molecular ion of this compound, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This transition (precursor → product) is highly specific to this compound, minimizing the chance of interference and ensuring accurate quantification. nih.gov
The method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effect to ensure reliable data. nih.govturkjps.org
Table 1: Example Parameters for a Hypothetical LC-MS/MS Method for this compound Quantification
| Parameter | Specification | Purpose |
| Sample Type | Cell Lysate, Homogenized Animal Tissue | Biological matrices for in vitro and in vivo studies. |
| Sample Prep | Protein Precipitation with Acetonitrile followed by SPE | To remove proteins and other interferences. diva-portal.orglcms.cz |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of this compound from matrix components. nih.gov |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Gradient elution for efficient separation. ulisboa.pt |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions for MS analysis. lcms.cz |
| Detection | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification. nih.gov |
| Internal Standard | Stable Isotope-Labeled this compound | Correction for analytical variability. uab.edu |
This table presents hypothetical yet representative parameters based on standard LC-MS/MS method development for similar small molecules.
Investigation of Cellular Uptake, Efflux, and Intracellular Distribution
Understanding how this compound enters cells, whether it is actively removed by efflux pumps, and where it localizes within the cell is key to interpreting its mechanism of action. While direct studies on this compound are limited, research on structurally related lignans provides a framework for investigation. For example, the related compound epimagnolin A has been shown to interact with the ATP-binding cassette (ABC) transporter ABCB1 (P-glycoprotein), which is a major efflux pump that removes xenobiotics from cells. researchgate.net
Methods to investigate the cellular transport and distribution of this compound include:
Cellular Uptake Quantification: Cells are incubated with this compound for various time points and at different concentrations. After incubation, the cells are washed and lysed. The intracellular concentration of this compound is then quantified using a validated LC-MS/MS method as described previously. nih.govrsc.org This allows for the determination of uptake kinetics.
Efflux Pump Interaction Assays: To determine if this compound is a substrate or inhibitor of efflux pumps like ABCB1, specific assays can be used. For instance, a calcein-AM assay can be employed, where inhibition of the efflux pump by this compound would lead to an increase in intracellular fluorescence from the calcein (B42510) substrate. researchgate.net
Intracellular Distribution Analysis: To determine where this compound accumulates within the cell (e.g., nucleus, mitochondria, cytoplasm), subcellular fractionation can be performed. nih.gov After separating the cellular components via centrifugation, the concentration of this compound in each fraction is measured by LC-MS/MS. Alternatively, if a fluorescently labeled derivative of this compound were synthesized, fluorescence microscopy could be used to visualize its distribution directly within living or fixed cells. rsc.org
Computational Chemistry and Cheminformatics in this compound Research
Computational techniques are invaluable in modern natural product research, providing insights that guide experimental work and help elucidate molecular mechanisms. excli.de These in silico tools are applied to predict how this compound might interact with biological targets and to forecast the activity of new derivatives.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict and analyze the interaction between a small molecule (ligand) like this compound and a macromolecular target, typically a protein. mdpi.comnih.gov
Molecular Docking: This technique predicts the preferred binding orientation and conformation of a ligand within the active site or binding pocket of a protein. google.comgoogle.com For this compound, docking studies can screen potential protein targets to generate hypotheses about its mechanism of action. For example, studies on related lignans have used docking to explore binding to targets like the ABCB1 transporter. researchgate.net The process involves generating multiple possible binding poses and scoring them based on factors like electrostatic and van der Waals interactions to identify the most favorable binding mode.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. ebsco.comnih.gov MD simulations model the movements of atoms in the system, providing a dynamic view of the interaction. ebsco.com This can reveal key information such as:
The stability of hydrogen bonds and other interactions.
Conformational changes in the protein or ligand upon binding.
The role of water molecules in mediating the interaction. By providing a more realistic and dynamic picture, MD simulations offer deeper insights into the binding event than static docking alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. excli.dewikipedia.org A QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent analogs. nih.gov
The development of a QSAR model for this compound and its derivatives would involve several key steps:
Data Set Compilation: A set of structurally related lignans, including this compound, with experimentally measured biological activity against a specific target (e.g., IC₅₀ values for enzyme inhibition) is required.
Descriptor Calculation: For each molecule in the data set, a wide range of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. ut.ac.irnih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. nih.gov
Table 2: Types of Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Examples | Information Encoded |
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and shape of the molecule. excli.de |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the molecule's electronic properties and reactivity. nih.gov |
| Steric / Geometrical | Molecular Volume, Surface Area | Describes the size and shape of the molecule. researchgate.net |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's hydrophobicity. researchgate.net |
| 3D-MIFs | VolSurf Descriptors | Describes interaction fields (hydrophobic, H-bond) around the molecule. researchgate.net |
In Silico Prediction of Metabolic Fate and Biotransformation
Ligand-based methods derive predictions from the chemical structure of the molecule itself, using established rules of metabolic reactions or machine learning models trained on large datasets of known metabolic transformations. creative-biolabs.com Structure-based methods, conversely, model the interaction between the compound (ligand) and the metabolizing enzyme's active site, such as that of a Cytochrome P450 (CYP) enzyme, to predict metabolic outcomes. creative-biolabs.com
Several sophisticated software platforms have been developed for these purposes, including BioTransformer, MetaSite, and Semeta, which can simulate various metabolic processes. nih.govoptibrium.commoldiscovery.comoptibrium.com These tools can predict Phase I reactions (oxidation, reduction, hydrolysis), primarily mediated by CYP enzymes, and Phase II reactions (conjugation reactions like glucuronidation). optibrium.comoptibrium.combiotransformer.ca For a compound like this compound, these platforms would be employed to predict its sites of metabolism (SoMs)—the specific atoms or bonds most likely to undergo enzymatic attack—and the resulting metabolite structures.
Experimental studies on the metabolism of this compound (also known as episesamin) in human liver microsomes have identified key biotransformation pathways that in silico models aim to predict. nih.gov The primary metabolic step involves the demethylenation of one of the two methylenedioxy groups, a reaction characteristic of many lignans. nih.gov This process is catalyzed by specific CYP isoforms, leading to the formation of catechol derivatives. nih.gov
A comparative analysis of this compound and its epimer, Sesamin (B1680957), revealed that different CYP enzymes are primarily responsible for their initial metabolism. For this compound, CYP2C9 and CYP1A2 are the key enzymes involved in its conversion to monocatechol metabolites. nih.gov Following this initial Phase I oxidation, the resulting catechols can undergo further biotransformation, including additional oxidation to form a dicatechol metabolite or conjugation via Phase II pathways, such as glucuronidation or methylation. nih.gov
The predictive workflow for this compound using a tool like BioTransformer or Semeta would involve inputting its chemical structure (e.g., in SMILES format) and selecting the relevant metabolic prediction modules (e.g., CYP450-mediated, Phase II). nih.govoptibrium.combiotransformer.ca The output would be a ranked list of potential metabolites. An accurate prediction would ideally mirror the experimentally verified metabolic pathway.
Below are data tables summarizing the key enzymatic reactions and the predicted metabolites of this compound based on established metabolic pathways that computational models would be expected to generate.
Table 1: Predicted Phase I Metabolic Reactions for this compound
This table outlines the initial oxidative biotransformations of this compound catalyzed by Cytochrome P450 enzymes.
| Metabolic Reaction | Catalyzing Enzyme(s) | Predicted Metabolite(s) | Metabolic Site |
| Monodemethylenation | CYP2C9, CYP1A2 | S-monocatechol of this compound, R-monocatechol of this compound | Methylenedioxy group |
| Didemethylenation | CYP2C19 (in certain genotypes) | Dicatechol of this compound | Both methylenedioxy groups |
Data derived from experimental studies on human liver microsomes, which provide the basis for in silico model validation. nih.gov
Table 2: Predicted Phase II Metabolic Reactions for this compound Metabolites
This table describes the subsequent conjugation reactions that increase the water solubility of the Phase I metabolites for excretion.
| Metabolic Reaction | Catalyzing Enzyme Family | Substrate | Predicted Conjugate Metabolite(s) |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Monocatechol of this compound | Monocatechol glucuronide |
| Methylation | Catechol-O-methyltransferase (COMT) | Monocatechol of this compound | Methylated monocatechol |
These represent common Phase II pathways for catechol-containing compounds, which would be predicted by comprehensive metabolic modeling software. nih.gov
The accuracy of these in silico predictions is continually improving with the refinement of algorithms and the expansion of metabolic databases. digitellinc.comosti.gov For a compound like this compound, these computational tools serve as an invaluable resource for understanding its metabolic profile, anticipating potential drug-drug interactions related to CYP enzyme inhibition or induction, and guiding further preclinical research.
Challenges and Future Directions in Epiasarinin Research
Overcoming Analytical Challenges in Complex Biological Samples
Analyzing Epiasarinin within complex biological matrices, such as plasma, urine, or tissue extracts, presents considerable difficulty. The low concentrations typical of natural products and the presence of numerous interfering substances necessitate the development of highly advanced analytical methodologies.
The accurate quantification of this compound is often hampered by its presence at trace levels. Current methodologies, while effective, are continually being refined to enhance sensitivity and selectivity.
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are foundational techniques for lignan (B3055560) analysis. nih.gov However, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), offers superior sensitivity and specificity, making it indispensable for detecting trace amounts of this compound in intricate biological samples. nih.gov
Electrochemical Biosensors : A promising future direction is the development of electrochemical biosensors. researchgate.net These devices can offer rapid, low-cost, and highly sensitive detection. researchgate.netmdpi.com By modifying electrodes with specific nanomaterials or recognition elements, sensors could be designed to selectively bind to this compound, generating a measurable electrical signal proportional to its concentration. nih.gov Research into sensors for other complex molecules demonstrates the potential for achieving detection limits in the nanomolar range or lower. nih.gov
| Method | Principle | Potential Advantages for this compound | Potential Challenges |
|---|---|---|---|
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, widely available. | Lower sensitivity and selectivity compared to MS; potential for co-eluting interferences. |
| GC-MS | Separation of volatile derivatives by boiling point, detection by mass. | High chromatographic resolution, established libraries for identification. | Requires derivatization for non-volatile lignans (B1203133), potential for thermal degradation. |
| LC-MS/MS | Separation by polarity, detection by parent/daughter ion transitions. | High sensitivity and selectivity, suitable for complex matrices, structural confirmation. nih.gov | Susceptible to matrix effects, higher operational cost. nih.gov |
| Electrochemical Sensors | Measures current change from redox reactions at an electrode surface. | Potentially rapid, portable, very high sensitivity, and low cost. researchgate.net | Requires development of specific recognition elements; susceptibility to electrode fouling. mdpi.com |
The "matrix effect" is a major obstacle in bioanalysis, where co-extracted endogenous components of a sample interfere with the ionization of the target analyte (this compound), leading to inaccurate quantification. nih.govchromatographyonline.com Phospholipids (B1166683) from plasma, for example, are notorious for causing ion suppression in LC-MS analysis. bioanalysis-zone.com
Effective sample preparation is the most critical step to mitigate these issues. drawellanalytical.com Strategies include:
Solid-Phase Extraction (SPE) : This technique uses a solid sorbent to selectively adsorb this compound from the liquid sample, while matrix components are washed away. It is a common and effective method for cleaning up complex samples.
Liquid-Liquid Extraction (LLE) : This method separates compounds based on their relative solubilities in two different immiscible liquids.
Phospholipid Depletion Plates : Specialized plates, such as those using HybridSPE-Phospholipid technology, are designed to specifically remove phospholipids from plasma and serum samples, thereby reducing matrix effects. bioanalysis-zone.com
Methodological Approaches : Beyond physical cleanup, analytical strategies can compensate for matrix effects. These include the use of a stable isotope-labeled internal standard, which behaves similarly to this compound, or the preparation of calibration curves in a blank sample matrix that matches the study samples. drawellanalytical.comsepscience.com
| Strategy | Description | Applicability to this compound Analysis |
|---|---|---|
| Advanced Sample Preparation | Utilizing techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal to physically eliminate interfering substances before analysis. bioanalysis-zone.com | Highly effective for reducing ion suppression/enhancement from biological matrices like blood plasma or tissue homogenates. bioanalysis-zone.com |
| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix identical to the sample (e.g., analyte-free plasma) to ensure that standards and samples experience similar matrix effects. drawellanalytical.comsepscience.com | A crucial step for accurate quantification when a suitable blank matrix is available. sepscience.com |
| Use of Internal Standards | Adding a known concentration of a structurally similar compound (ideally, a stable isotope-labeled version of this compound) to all samples and standards to normalize for signal variations. drawellanalytical.com | Considered a gold standard for correcting variability during both sample preparation and instrumental analysis. |
| Chromatographic Separation | Optimizing the HPLC method to ensure this compound does not co-elute with major matrix components. chromatographyonline.com | A fundamental approach to avoid interferences at the source. |
Strategies for Sustainable and Scalable Production of this compound
The limited availability of this compound from natural sources and the complexities of chemical synthesis present significant barriers to extensive research and potential application. dur.ac.ukfigshare.com Developing sustainable and scalable production methods is therefore a critical future direction.
Biotechnology offers promising alternatives to traditional extraction and chemical synthesis.
Plant Cell Culture : This technique involves growing plant cells (from species that naturally produce this compound) in controlled bioreactors. forwardfooding.com By optimizing nutrient media, growth regulators (like auxins and cytokinins), and culture conditions, it is possible to produce specific secondary metabolites in a consistent, sustainable manner, independent of geographical and climatic constraints. sigmaaldrich.comfrontiersin.org This method holds potential for producing this compound or its precursors. forwardfooding.complantcelltechnology.com
Microbial Fermentation : This approach involves engineering microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) with the genetic pathways for this compound biosynthesis. For instance, the genes for the cytochrome P450 enzymes responsible for lignan biosynthesis in plants could be transferred to a microbial host. oup.com Fermentation is a highly scalable and cost-effective platform for producing complex molecules and is widely used in the pharmaceutical industry. google.comnih.gov
While biotechnological methods are developed, improving the efficiency of extraction from natural plant sources remains important. This compound has been successfully isolated from plants such as Alseodaphne semicarpifolia. open.ac.uk
Extraction Optimization : Modern statistical methods, such as the Box-Behnken design, can be employed to systematically optimize extraction parameters like temperature, time, pH, and solvent composition to maximize the yield of this compound. researchgate.net
Advanced Purification : Following extraction, purification is typically achieved through various chromatographic techniques. open.ac.uk Methods like flash chromatography and preparative HPLC are essential for isolating this compound to a high degree of purity required for biological studies.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action
To move beyond studying isolated effects and understand how this compound functions within a whole biological system, the integration of multi-omics data is a key future direction. azolifesciences.com A multi-omics approach combines data from genomics, transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites) to build a comprehensive picture of a cell or organism's response to the compound. frontiersin.orgfrontlinegenomics.com
By treating a biological system with this compound and analyzing these different molecular layers, researchers can:
Identify the specific cellular pathways and regulatory networks that are modulated by the compound. nih.gov
Uncover the primary molecular targets of this compound.
Gain a holistic understanding of its mechanism of action, connecting genomic predispositions to proteomic and metabolic outcomes. frontiersin.org
Discover potential biomarkers that indicate the compound's activity or efficacy. researchgate.net
For example, integrating transcriptomic and proteomic data could reveal if this compound's effects are driven by changes in gene expression or by direct interaction with proteins. This systems-level insight is crucial for elucidating its therapeutic potential and for the rational design of future studies. nih.govresearchgate.net
Combining Genomics, Transcriptomics, Proteomics, and Metabolomics Data
A significant challenge in this compound research is to move beyond isolated data points and achieve a comprehensive understanding of its biological context. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful solution. researchgate.netfrontlinegenomics.com This multi-omics approach provides a synergistic, holistic view of biological systems, from the genetic blueprint to the final metabolic output. frontlinegenomics.com
Individually, each omics layer provides a snapshot of cellular activity; however, integrating them reveals a more complete and dynamic picture. frontlinegenomics.com For instance, transcriptomic data on its own does not guarantee that an RNA transcript will be translated into a functional protein. frontlinegenomics.com By combining transcriptomics with proteomics, researchers can correlate gene expression with actual protein abundance. Furthermore, adding metabolomics allows for the direct measurement of this compound and other related metabolites, linking genetic and protein-level activities to their ultimate biochemical consequences. researchgate.net
In the context of lignan research, integrated metabolomic and transcriptomic analyses have already begun to unravel the complex regulatory mechanisms behind their biosynthesis in various plants. researchgate.net For this compound, this integrated strategy could:
Identify the specific genes and transcription factors involved in its unique biosynthetic pathway. researchgate.net
Uncover how environmental or biological stimuli affect the expression of enzymes and precursors necessary for its production.
Reveal previously unknown interactions between the this compound pathway and other metabolic networks within the organism.
However, the sheer volume and complexity of data generated from multi-omics studies present a considerable challenge. frontiersin.org Developing sophisticated computational and bioinformatic tools is crucial for harmonizing and analyzing these diverse datasets to extract meaningful biological insights. frontiersin.orgmdpi.com The successful integration of these datasets is a key future direction that promises to accelerate our understanding of this compound's role in nature. frontiersin.org
Network Pharmacology Approaches for Comprehensive Pathway Mapping
Traditionally, natural products have been studied through a "one-drug, one-target" lens. However, compounds like this compound likely interact with multiple targets within a cell, exerting their effects through complex biological networks. Network pharmacology is an emerging approach that aims to map these intricate interactions. nih.govresearchgate.net It combines pharmacology with systems biology and bioinformatics to construct and analyze component-target-disease networks, providing a holistic view of a compound's mechanism of action. nih.gov
For this compound, a network pharmacology study would involve:
Identifying Potential Targets: Using computational tools and databases to predict the protein targets with which this compound is most likely to interact. nih.gov
Constructing Interaction Networks: Building a network that visualizes the relationships between this compound, its predicted targets, and the biological pathways and diseases associated with those targets. researchgate.net
Functional Analysis: Analyzing the network to identify key proteins, signaling pathways, and biological processes that are significantly modulated by this compound. nih.gov
This approach has been successfully applied to other lignans to explore their therapeutic potential for complex conditions like Alzheimer's disease and to understand the mechanisms of traditional herbal medicines. nih.govresearchgate.net For example, a network pharmacology study on lignans identified key protein targets such as EGFR, BCL2, and various interleukins, suggesting that their therapeutic effects arise from modulating inflammation, apoptosis, and signal transduction pathways. researchgate.net Applying this methodology to this compound could systematically uncover its molecular mechanisms, predict its potential therapeutic applications, and guide further experimental validation. researchgate.netnih.gov
Emerging Applications of this compound as a Chemical Biology Tool
Beyond its potential therapeutic uses, the unique structure of this compound makes it a valuable scaffold for developing sophisticated tools for chemical biology research. These tools can be used to probe complex biological questions in their native environments with high precision.
Development of this compound-Based Chemical Probes for Specific Biological Questions
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in a complex biological system. youtube.comnih.gov The development of an this compound-based chemical probe represents a frontier in understanding its specific molecular interactions. Such a probe would be a modified version of the this compound molecule, engineered to identify and report on its direct binding partners within a cell. nih.gov
The design of an activity-based probe derived from this compound would typically involve incorporating two key features onto its furofuran scaffold nih.gov:
A Reactive "Warhead": This is often a photoaffinity tag, such as a diazirine or benzophenone (B1666685) group, which upon exposure to UV light, forms a covalent bond with any protein it is bound to at that moment. nih.gov This permanently "tags" the target protein.
A Bioorthogonal Handle: This is a chemical group, like a terminal alkyne or an azide, that does not interact with biological molecules. nih.gov It serves as an attachment point for a reporter tag (e.g., a fluorescent dye or biotin) after the probe has bound to its target. youtube.com
This strategy allows for the selective labeling and subsequent identification of proteins that directly interact with this compound. nih.gov Researchers could introduce the this compound-based probe to cells or cell lysates, activate the warhead to trap binding partners, use the handle to attach a reporter molecule, and then use techniques like mass spectrometry to identify the tagged proteins. youtube.com This powerful technique could definitively answer the question of what cellular components this compound interacts with, providing invaluable insights into its mechanism of action. nih.gov
Potential for Synthetic Biology Applications in Biosynthesis Pathway Engineering
The natural production of this compound in plants is often low and subject to environmental variability, making it difficult to obtain in large quantities for research or other applications. acs.org Synthetic biology and metabolic engineering offer a promising solution by transferring the entire biosynthetic pathway for this compound into a well-characterized host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (E. coli), for scalable and sustainable production. nih.govfrontiersin.org
Lignans like this compound originate from the phenylpropanoid pathway, starting with the amino acid phenylalanine. nih.gov The biosynthesis involves a series of enzymatic steps to produce precursors like coniferyl alcohol, which are then coupled and modified to form the final furofuran structure. rsc.orgoup.com The key challenges and future directions in engineering the this compound pathway include:
Gene Discovery: Identifying all the specific enzymes (genes) responsible for converting precursors into this compound in its native plant. This often requires a combination of transcriptomics and functional genomics. uni-duesseldorf.de
Pathway Reconstruction: Introducing the identified genes into a heterologous host and ensuring the enzymes are expressed and functional. This can be complex, especially for plant enzymes like cytochrome P450s, which may require specific cellular environments (e.g., membranes) to fold and function correctly. oup.com
Optimization of Production: Engineering the host organism's metabolism to increase the supply of necessary precursors (like phenylalanine and coniferyl alcohol) and redirecting metabolic flow towards this compound production. nih.gov This might involve up-regulating key pathway genes or down-regulating competing pathways using tools like RNAi. oup.com
Successful metabolic engineering has been achieved for other lignans, such as sesamin (B1680957), demonstrating the viability of this approach. oup.com Applying these synthetic biology strategies to this compound could provide a reliable and cost-effective source of this compound, paving the way for more extensive research and potential future applications. acs.org
Q & A
Q. What established protocols ensure reproducibility in Epiasarinin synthesis?
To synthesize this compound reproducibly:
- Literature Review : Identify peer-reviewed protocols for analogous compounds and adapt them using systematic scoping methods .
- Experimental Design : Document reaction conditions (solvents, catalysts, temperatures) with precise molar ratios. Include control experiments to validate purity .
- Characterization : Use NMR, HPLC, and mass spectrometry to confirm structural integrity. Report retention times, spectral peaks, and purity thresholds in tabular form (Table 1) .
- Data Archiving : Share raw spectral data and synthetic procedures in supplementary materials for peer validation .
Table 1 : Representative Characterization Data for this compound
| Technique | Parameters | Observed Value | Reference Standard |
|---|---|---|---|
| HPLC | Retention Time | 12.3 min | 12.1–12.5 min |
| -NMR | δ 7.2 (s, 1H) | — | δ 7.1–7.3 |
Q. Which analytical methods are optimal for assessing this compound’s purity?
Combine orthogonal techniques to minimize analytical bias:
- Quantitative Analysis : Use HPLC with UV detection (λ = 254 nm) and internal calibration curves. Report limit of detection (LOD) and limit of quantification (LOQ) .
- Qualitative Confirmation : Pair NMR with high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability, ensuring p < 0.05 for significance .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound?
Address discrepancies through:
- Systematic Review : Map conflicting studies using PRISMA guidelines to assess experimental variables (e.g., cell lines, dosage ranges) .
- Meta-Analysis : Pool data from ≥5 independent studies and apply random-effects models to quantify heterogeneity (I² statistic) .
- Hypothesis Testing : Design dose-response assays under standardized conditions (e.g., IC50 in triplicate) to isolate confounding factors .
Q. What integrative strategies validate this compound’s mechanism of action?
Employ multi-omics approaches:
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment. Validate with qPCR (fold-change ≥2, p < 0.01) .
- Proteomics : Perform SILAC labeling to quantify protein expression changes. Cross-reference with STRING database for pathway enrichment .
- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to link molecular targets to phenotypic outcomes .
Q. How to design robust dose-response experiments for this compound?
Minimize bias via:
- Blinding : Assign compound concentrations using randomized block designs .
- Controls : Include vehicle-only and positive controls (e.g., known inhibitors) in each assay plate .
- Dose Range : Test 6–8 concentrations spanning 3 log units. Fit data to sigmoidal curves (Hill slope = 1) using nonlinear regression .
Methodological Considerations
Q. What frameworks guide hypothesis formulation for this compound studies?
Apply FINER criteria:
- Feasibility : Ensure access to instrumentation (e.g., LC-MS) and biosafety approvals for in vitro/in vivo work .
- Novelty : Use SciFinder to confirm gaps in structure-activity relationship (SAR) data .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies or IRB protocols for human cell lines .
Q. How to manage and share this compound research data ethically?
- Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Archive spectra, chromatograms, and codebooks in repositories like Zenodo .
- Citation : Follow ACS Style for compound data, ensuring DOI links to primary sources .
- Plagiarism Checks : Screen manuscripts with Turnitin (similarity <15%) before submission .
Data Presentation Guidelines
- Tables : Summarize key findings (e.g., IC50 values, synthetic yields) with standard deviations and n-values .
- Figures : Use line graphs for kinetic data and heatmaps for omics results. Avoid 3D plots unless essential .
- Supplementary Materials : Include raw datasets, spectra, and detailed protocols in machine-readable formats (e.g., .csv, .mnova) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
